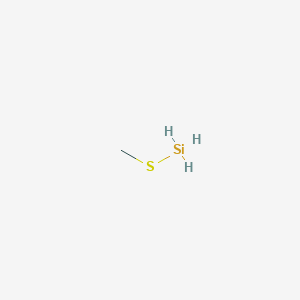
methylsulfanylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methylsulfanylsilane, also known as methylthiomethylsilane, is an organosilicon compound with the chemical formula CH3SiH3SCH3. This compound is part of the broader class of silanes, which are silicon-based hydrides. Silanes are known for their ability to form bonds with both organic and inorganic materials, making them valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, (methylthio)-, typically involves the reaction of methylthiomethyl chloride with silane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of silane, (methylthio)-, often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process may also include purification steps to remove any impurities and ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
methylsulfanylsilane, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of siloxanes.
Reduction: Involves the gain of electrons, typically using reducing agents like hydrosilanes.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, halogenating agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various siloxanes, silanols, and other organosilicon compounds. These products have diverse applications in industries ranging from electronics to pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
methylsulfanylsilane, has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in the development of drug delivery systems and other medical applications.
Industry: Applied in the production of coatings, adhesives, and sealants due to its ability to bond with both organic and inorganic materials
Wirkmechanismus
The mechanism of action of silane, (methylthio)-, involves its ability to form strong bonds with both organic and inorganic substrates. This dual reactivity is due to the presence of both silicon and sulfur atoms in its structure. The silicon atom can form bonds with inorganic materials, while the sulfur atom can interact with organic molecules. This unique property makes it a valuable coupling agent in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylsilane (CH3SiH3): Similar in structure but lacks the sulfur atom, making it less versatile in bonding with organic materials.
Trimethylsilane ((CH3)3SiH): Contains three methyl groups attached to silicon, making it more hydrophobic and less reactive compared to silane, (methylthio)-
Uniqueness
methylsulfanylsilane, stands out due to its dual reactivity, allowing it to bond with both organic and inorganic materials. This property makes it more versatile and valuable in various industrial and research applications compared to its counterparts .
Eigenschaften
CAS-Nummer |
16643-15-5 |
|---|---|
Molekularformel |
CH6SSi |
Molekulargewicht |
78.21 g/mol |
IUPAC-Name |
methylsulfanylsilane |
InChI |
InChI=1S/CH6SSi/c1-2-3/h1,3H3 |
InChI-Schlüssel |
KMRKZWOJLUYLAM-UHFFFAOYSA-N |
SMILES |
CS[SiH3] |
Kanonische SMILES |
CS[SiH3] |
Synonyme |
(Methylthio)silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















